molecular formula C17H13BrO3 B2751670 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one CAS No. 287472-10-0

7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2751670
CAS No.: 287472-10-0
M. Wt: 345.192
InChI Key: ZYZALFOYLVJNSP-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of this compound consists of a chromen-4-one core with a bromoethoxy group at the 7th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-3-phenylchromen-4-one.

    Bromoethoxylation: The 7-hydroxy group is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The chromen-4-one core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azidoethoxy or thiocyanatoethoxy derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the chromen-4-one core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 7-(2-Bromoethoxy)-2H-chromen-2-one
  • 4-(3-Bromopropoxy)-2H-chromen-2-one
  • 7-(2-Bromoethoxy)coumarin

Comparison:

Properties

IUPAC Name

7-(2-bromoethoxy)-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZALFOYLVJNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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